molecular formula C11H15BrClNO B1374507 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-48-5

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1374507
CAS No.: 1219982-48-5
M. Wt: 292.6 g/mol
InChI Key: JUTIBVSRBLQJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has gained significant traction in the field of research and industry.

Preparation Methods

The synthesis of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 3-bromophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: The compound can be reduced to form corresponding reduced products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in the modulation of biological pathways and processes, making the compound useful in various research and therapeutic applications.

Comparison with Similar Compounds

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride: Similar in structure but with the bromine atom at the 4-position instead of the 3-position.

    3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride: Similar in structure but with a chlorine atom instead of a bromine atom.

    3-[(3-Fluorophenoxy)methyl]pyrrolidine hydrochloride: Similar in structure but with a fluorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-[(3-bromophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTIBVSRBLQJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.